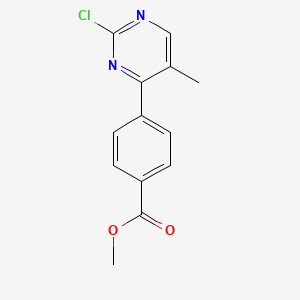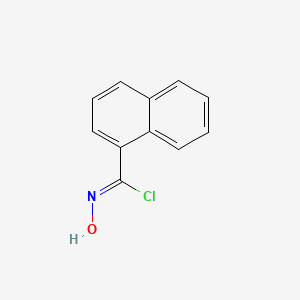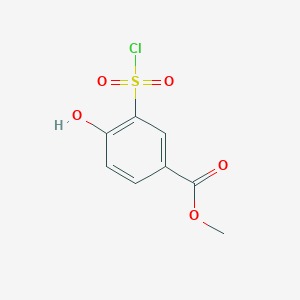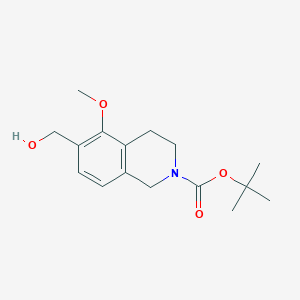
2,4-Dichloro-5-(pyridin-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(pyridin-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a pyridine ring attached to the benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(pyridin-2-yl)benzoic acid typically involves the chlorination of 5-(pyridin-2-yl)benzoic acid. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective chlorination at the 2 and 4 positions of the benzoic acid ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-(pyridin-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2,4-diamino-5-(pyridin-2-yl)benzoic acid or 2,4-dithiobenzoic acid derivatives can be formed.
Oxidation Products: Oxidized derivatives of the benzoic acid ring.
Reduction Products: Reduced derivatives of the benzoic acid ring.
科学的研究の応用
2,4-Dichloro-5-(pyridin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,4-Dichloro-5-(pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-(pyridin-2-ylethyl)benzoic acid: Similar structure with an ethyl group instead of a direct pyridine attachment.
2,4-Dichloro-5-(pyridin-3-yl)benzoic acid: Similar structure with the pyridine ring attached at the 3-position.
2,4-Dichloro-5-(pyridin-4-yl)benzoic acid: Similar structure with the pyridine ring attached at the 4-position.
Uniqueness
2,4-Dichloro-5-(pyridin-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C12H7Cl2NO2 |
|---|---|
分子量 |
268.09 g/mol |
IUPAC名 |
2,4-dichloro-5-pyridin-2-ylbenzoic acid |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-6-10(14)8(12(16)17)5-7(9)11-3-1-2-4-15-11/h1-6H,(H,16,17) |
InChIキー |
HRFPUHYJSJNQAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)
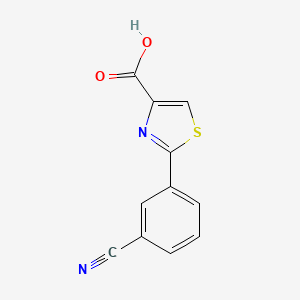
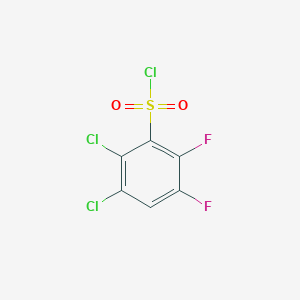
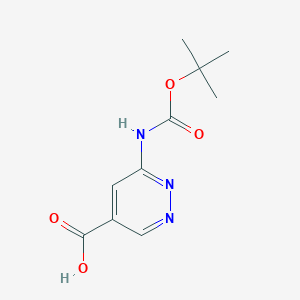
![6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13916374.png)
![3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid](/img/structure/B13916380.png)

